(S)-Ethyl 2-amino-2-phenylacetate hydrochloride
CAS No.: 59410-82-1
VCID: VC21536619
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is a compound that belongs to the class of organic esters. It is a hydrochloride salt of the ethyl ester of (S)-2-amino-2-phenylacetic acid. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities. Synthesis and PreparationThe synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of (S)-2-amino-2-phenylacetic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The starting material, (S)-2-amino-2-phenylacetic acid, can be obtained through various methods, including resolution of the racemic mixture using chiral resolving agents. Biological and Pharmaceutical ApplicationsWhile specific data on (S)-Ethyl 2-amino-2-phenylacetate hydrochloride might be limited, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or as intermediates in the synthesis of more complex molecules. For instance, phenylglycine derivatives have been studied for their roles in various biochemical processes.
Safety and HandlingHandling (S)-Ethyl 2-amino-2-phenylacetate hydrochloride requires caution due to its potential to cause skin and eye irritation, as well as respiratory tract irritation. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing skin irritation and serious eye irritation.
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 59410-82-1 | ||||||||||||||
Product Name | (S)-Ethyl 2-amino-2-phenylacetate hydrochloride | ||||||||||||||
Molecular Formula | C10H14ClNO2 | ||||||||||||||
Molecular Weight | 215.67 g/mol | ||||||||||||||
IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | ||||||||||||||
Standard InChIKey | RFDXPGUBDAKLDM-ZDUSSCGKSA-N | ||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O | ||||||||||||||
SMILES | CCOC(=O)C(C1=CC=CC=C1)N.Cl | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | ||||||||||||||
Synonyms | 59408-74-1;boc-hse(bzl)-oh;Boc-Hoser(Bzl)-OH;Boc-O-benzyl-L-homoserine;(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid;AmbotzBAA1294;Boc-L-Hse(Bzl)-OH;AC1Q1MSL;BOC-SER-OH;SCHEMBL955526;CTK7G8925;MolPort-001-793-458;RFDXPGUBDAKLDM-ZDUSSCGKSA-N;ZINC2562512;ANW-43380;KM0304;AKOS015911587;AM82565;CB-1680;AJ-40770;AK-89150;KB-48391;O-benzyl-N-(tert-butoxycarbonyl)homoserine;KB-302433;TR-020609 | ||||||||||||||
PubChem Compound | 12478775 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume